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For Researchers, Scientists, and Drug Development Professionals

Abstract
Izalpinin, a naturally occurring flavonoid, has garnered significant attention within the scientific

community for its diverse pharmacological activities. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and known

biological effects of Izalpinin. Detailed experimental protocols for key assays are provided, and

relevant signaling pathways are visually represented to facilitate a deeper understanding of its

mechanism of action. All quantitative data has been summarized in structured tables for ease

of comparison and reference.

Chemical Identity and Structure
Izalpinin is a flavone, a class of flavonoids characterized by a backbone of 2-phenyl-4H-1-

benzopyran-4-one. Its structure is distinguished by hydroxyl and methoxy functional groups

attached to the flavone core.

Table 1: Chemical Identifiers of Izalpinin
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Identifier Value Citation

IUPAC Name
3,5-dihydroxy-7-methoxy-2-

phenylchromen-4-one
[1]

Synonyms

3,5-Dihydroxy-7-

methoxyflavone, 7-O-

Methylgalangin, Isalpinin

[1]

CAS Number 480-14-8 [1]

Molecular Formula C₁₆H₁₂O₅ [1]

Molecular Weight 284.26 g/mol [1]

SMILES
COC1=CC(=C2C(=C1)OC(=C(

C2=O)O)C3=CC=CC=C3)O
[2]

PubChem CID 5318691 [1]

Physicochemical Properties
The physicochemical properties of Izalpinin are crucial for understanding its pharmacokinetic

and pharmacodynamic behavior.

Table 2: Physicochemical Properties of Izalpinin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Izalpinin
https://pubchem.ncbi.nlm.nih.gov/compound/Izalpinin
https://pubchem.ncbi.nlm.nih.gov/compound/Izalpinin
https://pubchem.ncbi.nlm.nih.gov/compound/Izalpinin
https://pubchem.ncbi.nlm.nih.gov/compound/Izalpinin
https://pubchemlite.lcsb.uni.lu/e/compound/5318691
https://pubchem.ncbi.nlm.nih.gov/compound/Izalpinin
https://www.benchchem.com/product/b191631?utm_src=pdf-body
https://www.benchchem.com/product/b191631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citation

Melting Point 190-193 °C

Boiling Point 561.9±50.0 °C (Predicted)

Solubility

Limited in water. Soluble in

Chloroform, Dichloromethane,

Ethyl Acetate, DMSO, and

Acetone.

pKa 6.56±0.20 (Predicted)

LogP (XLogP3) 2.6 [2]

Appearance Yellow powder

Biological and Pharmacological Properties
Izalpinin exhibits a range of biological activities, including anticancer, anti-inflammatory, and

antioxidant effects. It also demonstrates potential as a muscarinic receptor antagonist.

Anticancer Activity
Izalpinin has shown promising cytotoxic effects against various cancer cell lines, particularly

non-small cell lung cancer (NSCLC).

Table 3: In Vitro Anticancer Activity of Izalpinin against NSCLC Cell Lines (48h treatment)

Cell Line IC₅₀ (µM)

H23 ~44

H460 ~44

A549 ~82

The proposed mechanism for its anticancer activity involves the induction of apoptosis through

the generation of reactive oxygen species (ROS) and the downregulation of the anti-apoptotic

protein Bcl-2. Furthermore, molecular docking studies suggest that Izalpinin directly interacts
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with the ATP-binding pocket of AKT1, a key protein in cell survival pathways, leading to the

inhibition of the Akt/GSK3β signaling cascade.
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Anticancer signaling pathway of Izalpinin.

Anti-inflammatory Activity
Izalpinin has demonstrated significant anti-inflammatory effects in preclinical models.

Table 4: Anti-inflammatory Activity of Izalpinin in λ-Carrageenan-Induced Paw Edema in Rats

Dose (mg/kg) Inhibition of Edema

10 Significant

20 Significant

40 Significant

In silico studies suggest that Izalpinin's anti-inflammatory mechanism involves the inhibition of

key enzymes in the inflammatory cascade, including cyclooxygenase-2 (COX-2), hyaluronidase

(HAase), 5-lipoxygenase (5-LOX), nitric oxide synthase (NOS), and phospholipase A2 (PLA2).
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Logical relationship of Izalpinin's anti-inflammatory action.

Muscarinic Receptor Antagonist Activity
Izalpinin has been identified as an antagonist of muscarinic receptors, which are involved in

smooth muscle contraction.

Table 5: Muscarinic Receptor Antagonist Activity of Izalpinin

Assay EC₅₀ (µM)

Carbachol-induced rat detrusor muscle

contraction
0.35

This activity suggests a potential therapeutic application for Izalpinin in conditions

characterized by smooth muscle overactivity, such as overactive bladder.

Experimental Protocols
MTT Assay for Cell Viability
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This protocol is used to assess the cytotoxic effects of Izalpinin on cancer cell lines.

Cell Seeding: Plate NSCLC cells (A549, H23, or H460) in a 96-well plate at a density of 5 x

10³ cells/well and incubate for 24 hours.

Treatment: Treat the cells with varying concentrations of Izalpinin (e.g., 0-200 µM) for 24 or

48 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and

determine the IC₅₀ value.
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Experimental workflow for the MTT assay.
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λ-Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the anti-inflammatory activity of Izalpinin.

Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard

laboratory conditions.

Grouping: Divide the animals into control and treatment groups.

Treatment Administration: Administer Izalpinin (10, 20, or 40 mg/kg) or vehicle (control)

intraperitoneally.

Induction of Edema: One hour after treatment, inject 0.1 mL of 1% λ-carrageenan solution

into the sub-plantar region of the right hind paw.

Edema Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5

hours post-carrageenan injection.

Data Analysis: Calculate the percentage of edema inhibition for each treatment group

compared to the control group.

Carbachol-Induced Rat Detrusor Muscle Contraction
This ex vivo assay is used to assess the muscarinic receptor antagonist activity of Izalpinin.

Tissue Preparation: Isolate detrusor muscle strips from the urinary bladders of male

Sprague-Dawley rats.

Organ Bath Setup: Mount the tissue strips in an organ bath containing Krebs-Henseleit

solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

Equilibration: Allow the tissues to equilibrate under a resting tension of 1 g for at least 60

minutes.

Contraction Induction: Induce sustained contractions by adding carbachol (10 µM) to the

organ bath.
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Izalpinin Treatment: Once a stable contraction is achieved, add cumulative concentrations

of Izalpinin to the bath.

Data Recording and Analysis: Record the changes in muscle tension and calculate the EC₅₀

value for Izalpinin's inhibitory effect.

Conclusion
Izalpinin is a promising natural compound with a well-defined chemical structure and a

spectrum of interesting pharmacological properties. Its anticancer, anti-inflammatory, and

muscarinic receptor antagonist activities, supported by initial mechanistic studies, warrant

further investigation. The data and protocols presented in this guide are intended to serve as a

valuable resource for researchers and drug development professionals interested in exploring

the therapeutic potential of Izalpinin. Further in-depth preclinical and clinical studies are

necessary to fully elucidate its efficacy and safety profile for potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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